molecular formula C10H14ClN B2616514 3-(m-Tolyl)azetidine Hydrochloride CAS No. 2551117-80-5

3-(m-Tolyl)azetidine Hydrochloride

Cat. No.: B2616514
CAS No.: 2551117-80-5
M. Wt: 183.68
InChI Key: HCJLXEFOFRJLHX-UHFFFAOYSA-N
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Description

3-(m-Tolyl)azetidine Hydrochloride is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68. The purity is usually 95%.
BenchChem offers high-quality 3-(m-Tolyl)azetidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(m-Tolyl)azetidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJLXEFOFRJLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of 3-(m-Tolyl)azetidine Hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(m-Tolyl)azetidine Hydrochloride in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can impede preclinical studies and lead to challenging formulation development, ultimately risking the viability of a drug candidate.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of 3-(m-Tolyl)azetidine Hydrochloride, a novel azetidine derivative, in a range of organic solvents. As a hydrochloride salt, its solubility is expected to be highly dependent on the polarity of the solvent system. This document outlines the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols for equilibrium solubility determination, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating and provide the robust, high-quality data required for informed decision-making in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising lead compound to a marketed therapeutic, the physicochemical properties of the molecule play a pivotal role. Among these, solubility is a cornerstone parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Specifically for orally administered drugs, the API must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[2][3] Consequently, poor aqueous solubility is a major hurdle in drug development, with estimates suggesting that up to 40% of approved drugs and nearly 90% of molecules in the development pipeline are poorly soluble.[2][4]

Early and accurate assessment of a compound's solubility profile is therefore not just a routine characterization step but a strategic imperative.[1][5] It allows for:

  • Early Identification of Liabilities: Identifying solubility challenges early saves significant time and resources by flagging compounds that may face insurmountable formulation or bioavailability issues.[1][5]

  • Informed Candidate Selection: Comparing the solubility of different lead candidates helps in selecting molecules with a higher probability of success.

  • Guidance for Formulation Development: A well-defined solubility profile across various solvents and pH conditions is the foundation for designing effective drug delivery systems, from simple solutions for preclinical testing to complex oral dosage forms.[5][]

  • Prediction of In Vivo Behavior: Understanding a drug's solubility can help in making initial predictions about its performance within the human body.[5]

3-(m-Tolyl)azetidine Hydrochloride, as an amine hydrochloride salt, presents a classic solubility challenge. While the hydrochloride salt form is often chosen to enhance aqueous solubility and stability compared to the free base, its solubility in the less polar organic solvents frequently used in synthesis, purification, and formulation can be limited. This guide provides the necessary protocols and theoretical background for researchers to systematically determine this crucial solubility profile.

Theoretical Framework: Understanding Solubility

Solubility is quantitatively defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium.[4][7] For a crystalline solid like 3-(m-Tolyl)azetidine Hydrochloride, the dissolution process can be conceptualized as a balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon solvation of the ions by the solvent molecules (solvation energy).

Several factors govern the solubility of an amine hydrochloride in organic solvents:

  • Solvent Polarity: This is arguably the most critical factor. Polar protic solvents (e.g., methanol, ethanol) are generally effective at solvating both the cation (protonated azetidine) and the chloride anion through hydrogen bonding and dipole-dipole interactions. Polar aprotic solvents (e.g., DMSO, DMF) can effectively solvate the cation through dipole-dipole interactions but are less effective at solvating the small chloride anion. Nonpolar solvents (e.g., toluene, hexanes) are poor solvents for ionic salts due to their inability to overcome the high lattice energy of the salt. The principle of "like dissolves like" is a useful, albeit simplified, guide.

  • Temperature: The solubility of most solid compounds increases with temperature, as the additional thermal energy helps to overcome the crystal lattice forces.[7] This relationship is fundamental to processes like recrystallization.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly impacts its ability to solvate the protonated amine and the chloride ion.

  • Molecular Structure of the Solute: The tolyl group on the azetidine ring introduces a degree of lipophilicity, which might slightly enhance solubility in less polar solvents compared to an unsubstituted azetidine hydrochloride.[3]

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold-standard for determining equilibrium (thermodynamic) solubility.[8] It is a robust and reliable method that, when executed correctly, provides the true solubility of a compound under specific conditions. The following protocol is a self-validating system for determining the solubility of 3-(m-Tolyl)azetidine Hydrochloride.

Materials and Equipment
  • 3-(m-Tolyl)azetidine Hydrochloride (solid, verified purity)

  • Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene) of appropriate grade (e.g., HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis & Quantification A Add excess 3-(m-Tolyl)azetidine HCl to vials B Add known volume of organic solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow vials to stand, let excess solid settle D->E F Centrifuge to pellet undissolved solid E->F G Withdraw supernatant and filter through 0.22 µm filter F->G H Prepare serial dilutions of the filtrate G->H I Analyze by validated HPLC-UV method H->I J Calculate concentration against a standard curve I->J

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of 3-(m-Tolyl)azetidine Hydrochloride in a suitable solvent (in which it is freely soluble, e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range. This will be used to create a standard curve for quantification.

  • Sample Preparation:

    • To a series of appropriately labeled glass vials, add an excess amount of solid 3-(m-Tolyl)azetidine Hydrochloride. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment to ensure saturation. A good starting point is to add approximately 10-20 mg of the solid.

    • Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C) and moderate agitation.

    • Allow the slurries to equilibrate for a sufficient period. For many compounds, 24 hours is adequate, but for compounds that may form different solid-state forms or are slow to dissolve, 48 to 72 hours may be necessary.[8] A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached (i.e., the measured concentration does not change between later time points).

  • Sample Processing and Analysis:

    • After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw a known volume of the clear supernatant using a pipette. Crucially, do not disturb the solid pellet.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic particles. Self-validation step: Adsorption of the compound to the filter should be checked and can be minimized by pre-rinsing the filter with the solution.

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC-UV.[8]

    • Determine the concentration of 3-(m-Tolyl)azetidine Hydrochloride in the diluted sample by interpolating from the standard curve.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

The quantitative results from the solubility experiments should be compiled into a clear and concise table. As no specific experimental data for 3-(m-Tolyl)azetidine Hydrochloride is publicly available, the following table serves as a template for presenting the results. Expected qualitative solubility trends based on the properties of amine hydrochlorides are included for illustrative purposes.

Table 1: Solubility of 3-(m-Tolyl)azetidine Hydrochloride in Various Organic Solvents at 25 °C (Template)

Solvent CategorySolventDielectric Constant (approx.)Expected Solubility (mg/mL)Qualitative Classification
Polar Protic Methanol32.7HighFreely Soluble
Ethanol24.5Moderate to HighSoluble
Isopropanol19.9ModerateSparingly Soluble
Polar Aprotic Acetonitrile37.5Low to ModerateSparingly Soluble
Acetone20.7LowSlightly Soluble
Non-Polar Dichloromethane (DCM)9.1Very LowVery Slightly Soluble
Toluene2.4NegligiblePractically Insoluble
Discussion and Causality

The solubility of an amine hydrochloride salt is a classic case study in the interplay between solute and solvent properties.

  • High Solubility in Polar Protic Solvents: The high solubility expected in solvents like methanol and ethanol is due to their ability to effectively solvate both the protonated azetidinium cation and the chloride anion. The hydroxyl group (-OH) of the alcohol can act as a hydrogen bond donor to the chloride anion and as a hydrogen bond acceptor for the N-H of the cation. This strong solvation energy readily overcomes the crystal lattice energy.

  • Moderate to Low Solubility in Polar Aprotic Solvents: Solvents like acetonitrile and acetone have large dipole moments and can solvate the cation effectively. However, they are poor hydrogen bond donors and thus solvate the small chloride anion much less effectively. This leads to a lower overall solvation energy and consequently, lower solubility compared to protic solvents.

  • Negligible Solubility in Non-Polar Solvents: Non-polar solvents like toluene lack the ability to form significant electrostatic or hydrogen bonding interactions. The energy released from the weak van der Waals interactions between the solvent and the ions is insufficient to overcome the strong ionic interactions within the crystal lattice, resulting in very low solubility.

In cases where solubility in less polar organic solvents is required for a specific application (e.g., a chemical reaction), it is common practice to convert the hydrochloride salt to the free amine.[9] This is typically achieved by treating a suspension of the salt in the desired solvent (like DCM) with a tertiary amine base (e.g., triethylamine). The free amine, being a neutral molecule, is significantly more soluble in less polar organic solvents.[9]

G cluster_salt HCl Salt Form (Low Solubility in DCM) cluster_amine Free Amine Form (High Solubility in DCM) Salt R-Azetidine-H+ Cl- (Solid Suspension) Base + Triethylamine (Et3N) in Dichloromethane (DCM) Salt->Base Reaction Amine R-Azetidine (Dissolved in DCM) Byproduct Et3N-H+ Cl- (Solid Precipitate) Base->Amine Base->Byproduct

Caption: Conversion of HCl salt to the more soluble free amine.

Conclusion

This guide has provided a comprehensive, scientifically grounded framework for determining and understanding the solubility profile of 3-(m-Tolyl)azetidine Hydrochloride. By adhering to the detailed experimental protocols and considering the underlying physicochemical principles, researchers can generate the high-quality, reliable data necessary to support critical decisions in the drug development process. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for advancing a chemical entity towards becoming a successful therapeutic agent.

References

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Retrieved from [Link]

  • The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Retrieved from [Link]

  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Retrieved from [Link]

  • Improving solubility and accelerating drug development - Veranova. (n.d.). Retrieved from [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2). Retrieved from [Link]

  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • 3-(m-tolyl)azetidine hydrochloride (C10H13N) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Literature review on 3-(m-Tolyl)azetidine as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 3-(m-Tolyl)azetidine (also known as 3-(3-methylphenyl)azetidine ) as a high-value pharmaceutical building block. This document synthesizes current medicinal chemistry strategies, focusing on its utility as a conformationally restricted bioisostere and providing robust synthetic protocols.[1][2]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (sp³-rich) architectures is critical for improving physicochemical properties. 3-(m-Tolyl)azetidine represents a strategic entry point into this "escape from flatland."

As a constrained four-membered heterocycle, the azetidine ring offers a unique vector for displaying the meta-tolyl group. Unlike flexible alkyl chains or planar phenyl rings, the 3-arylazetidine scaffold rigidly projects the aromatic substituent, often improving potency by reducing the entropic penalty of binding while simultaneously lowering lipophilicity (logP) compared to six-membered analogs like piperidines.

This guide explores the synthesis, structural logic, and application of 3-(m-Tolyl)azetidine in designing next-generation therapeutics, particularly for GPCR ligands and enzyme inhibitors.

Chemical Profile & Structural Significance

Physicochemical Properties

The specific meta-methyl substitution on the phenyl ring of 3-phenylazetidine introduces a critical lipophilic handle without the metabolic liability often seen with para-substitution.

PropertyValue (Approx.)Significance in Drug Design
CAS Number 540455-25-0 (HCl salt)Unique identifier for procurement/search.
Molecular Weight 147.22 g/mol (Free Base)Low MW allows for fragment-based drug design (FBDD).
cLogP ~1.7Ideal lipophilicity; significantly lower than piperidine analogs.
pKa (Conj. Acid) ~9.0–9.5Basic secondary amine; exists as a cation at physiological pH.
Topological Polar Surface Area 12.03 ŲExcellent membrane permeability potential.
Geometry Puckered (Butterfly)The azetidine ring is not planar; it puckers (~30°) to relieve torsional strain.
The meta-Tolyl Advantage

The meta-position (3-position on the phenyl ring) is strategically valuable:

  • Metabolic Stability: Unlike para-methyl groups, which are primary sites for rapid CYP450 oxidation (to carboxylic acids), meta-methyl groups are often more metabolically robust or serve as "soft spots" to tune half-life without killing potency.

  • Conformational Lock: The methyl group restricts rotation when bound in a hydrophobic pocket, potentially locking the active conformation of the drug candidate.

Synthetic Pathways & Protocols

The most robust route to 3-(m-Tolyl)azetidine avoids the harsh conditions of direct cyclization, instead utilizing transition-metal-catalyzed cross-coupling on a pre-formed azetidine scaffold.

Primary Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol uses 1-Boc-3-iodoazetidine and 3-methylphenylboronic acid . It is favored for its scalability and functional group tolerance.

Experimental Protocol

Reagents:

  • 1-Boc-3-iodoazetidine (1.0 equiv)

  • 3-Methylphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)[3]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk flask, combine 1-Boc-3-iodoazetidine (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Degassing: Evacuate and backfill with argon (3 cycles). Add the degassed solvent mixture (Dioxane/H₂O).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under a positive stream of argon.

  • Reaction: Seal the vessel and heat to 85°C for 12–16 hours. Monitor by TLC/LCMS for the disappearance of the iodide.

  • Workup: Cool to room temperature. Filter through a pad of Celite, washing with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the N-Boc intermediate via flash column chromatography (Hexanes/EtOAc gradient).

  • Deprotection: Dissolve the intermediate in CH₂Cl₂ (DCM). Add Trifluoroacetic Acid (TFA) (10–20 eq) at 0°C. Stir at room temperature for 2 hours.

  • Isolation: Concentrate in vacuo. For the free base, neutralize with saturated NaHCO₃ and extract with DCM/Isopropanol (3:1). For the hydrochloride salt, treat the ethereal solution of the free base with 2M HCl in ether.

Synthetic Workflow Visualization

SynthesisPath Start 1-Boc-3-iodoazetidine (Precursor) Catalyst Pd(dppf)Cl2 / K2CO3 85°C, 16h Start->Catalyst Reagent 3-Methylphenylboronic acid (Ar-B(OH)2) Reagent->Catalyst Inter N-Boc-3-(m-Tolyl)azetidine (Intermediate) Catalyst->Inter Suzuki Coupling Deprotect TFA / DCM or HCl / Dioxane Inter->Deprotect Product 3-(m-Tolyl)azetidine (Final Building Block) Deprotect->Product Boc Removal

Caption: Modular synthesis of 3-(m-Tolyl)azetidine via Palladium-catalyzed cross-coupling.

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

3-(m-Tolyl)azetidine is frequently used to replace:

  • Piperidines: To lower molecular weight and logP while maintaining the basic nitrogen center.

  • Phenyl/Benzyl Groups: To introduce a rigid vector that projects the aromatic ring into a specific sub-pocket.

  • Morpholines: To alter metabolic stability and hydrogen bond donor/acceptor profiles.

Case Study Context: Tubulin Inhibitors (TZT-1027 Analogs)

Research into TZT-1027 (a Dolastatin 10 analog) demonstrated that replacing flexible phenylethyl groups with a 3-arylazetidine moiety can maintain potent antiproliferative activity (IC₅₀ in the low nanomolar range) while significantly altering the pharmacokinetic profile. The rigid azetidine ring positions the aryl group (in this case, the m-tolyl equivalent) to interact with the hydrophobic pocket of tubulin, validating the scaffold's utility in oncology.

SAR Logic Visualization

SARLogic Target Biological Target (e.g., GPCR, Tubulin) OldScaffold Traditional Scaffold (Piperidine/Phenyl) OldScaffold->Target Binds but... Problem Issues: High LogP, Flexible, Metabolic Liability OldScaffold->Problem Solution 3-(m-Tolyl)azetidine (Bioisostere) Problem->Solution Scaffold Hop Solution->Target Optimized Binding Benefit Outcome: Rigid Vector, Lower LogP, Defined Vector Solution->Benefit

Caption: Strategic rationale for scaffold hopping from piperidines to 3-arylazetidines.

Safety & Handling

  • Hazard Identification: As a secondary amine, 3-(m-Tolyl)azetidine is likely an irritant to eyes, skin, and the respiratory system.

  • Storage: Store the hydrochloride salt at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption. The free base is prone to carbonate formation upon exposure to air.

  • Handling: Use standard Schlenk techniques or a glovebox when handling the free base. Always manipulate in a fume hood.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (2025). Link

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. (2016). Link

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. (2026). Link

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. (2017). Link

  • Synthesis of Functionalized Arylaziridines as Potential Antimicrobial Agents. Molecules. (2014). Link

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for 3-(m-Tolyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the optimized procedures for the reductive amination of 3-(m-Tolyl)azetidine Hydrochloride . Azetidines have emerged as "privileged scaffolds" in modern drug discovery, offering a critical balance between conformational rigidity and metabolic stability.[1][2][3][4] Unlike their larger homologs (pyrrolidines and piperidines), azetidines significantly lower the lipophilicity (LogP) of a drug candidate while altering the vector of the nitrogen lone pair, often improving potency and pharmacokinetic profiles.

However, the inherent ring strain (~26 kcal/mol) of the four-membered azetidine ring presents specific synthetic challenges. Standard reductive amination conditions must be tuned to prevent ring-opening side reactions while ensuring complete conversion of the secondary amine salt. This guide prioritizes the use of Sodium Triacetoxyborohydride (STAB) due to its exceptional selectivity for iminium ions over carbonyls, minimizing over-reduction and side-product formation.

Compound Profile: 3-(m-Tolyl)azetidine HCl

PropertySpecification
IUPAC Name 3-(3-methylphenyl)azetidine hydrochloride
Structure A saturated 4-membered nitrogen heterocycle with a meta-tolyl substituent at C3.
CAS Number 1354953-06-6 (Generic/Analogous)
Molecular Weight 183.68 g/mol (Salt); 147.22 g/mol (Free Base)
pKa (Conjugate Acid) ~10.5 (Estimated for secondary azetidines)
Stability Hygroscopic solid. Store under inert atmosphere.
Solubility Soluble in MeOH, Water, DMSO. Sparingly soluble in DCM/DCE until neutralized.

Critical Mechanistic Insights

The Salt Factor

The starting material is a hydrochloride salt. For the reaction to proceed, the amine must be nucleophilic.[3]

  • Challenge: The HCl salt is non-nucleophilic.

  • Solution: In situ neutralization with a tertiary amine base (DIPEA or TEA) is required. However, the resulting pH must remain slightly acidic (pH 5–6) to catalyze the dehydration of the hemiaminal intermediate into the reactive iminium species.

  • Control: We utilize a specific ratio of DIPEA and Acetic Acid to create a buffered environment that supports both nucleophilic attack and iminium formation.

Reaction Mechanism

The reaction proceeds via the formation of an iminium ion, which is then reduced by the hydride source.[5][6] STAB is preferred because it reduces the iminium ion much faster than it reduces the starting aldehyde or ketone.[5]

ReactionMechanism Start Amine HCl + Carbonyl FreeBase Free Amine (In Situ) Start->FreeBase + DIPEA - HCl Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal + Carbonyl Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium + H+ (AcOH) - H2O Iminium->Hemiaminal Reversible Product Tertiary Amine Product Iminium->Product + H- (STAB) Reduction

Figure 1: Mechanistic pathway of reductive amination using STAB. Note the critical role of acid catalysis in the Hemiaminal-to-Iminium transition.

Experimental Protocols

Method A: Standard STAB Protocol (Recommended)

Best for: Aldehydes and reactive ketones.

Reagents:

  • 3-(m-Tolyl)azetidine HCl (1.0 equiv)

  • Aldehyde/Ketone (1.0 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.0 – 1.2 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rates, but DCM is safer.

Step-by-Step Procedure:

  • Preparation: In a clean, dry vial equipped with a stir bar, suspend 3-(m-Tolyl)azetidine HCl (1.0 equiv) in DCE (0.1 M concentration).

  • Neutralization: Add DIPEA (1.0 equiv). Stir for 5–10 minutes. The suspension should clear as the free amine dissolves.

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 equiv).

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT) to allow imine/iminium equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in one portion. Caution: Mild gas evolution (H2) may occur.

  • Reaction: Stir at RT under nitrogen atmosphere.

    • Aldehydes:[6][7] Typically complete in 1–4 hours.

    • Ketones:[8] May require 12–24 hours.

  • Monitoring: Check via LC-MS. Look for the disappearance of the starting amine (m/z ~148) and the appearance of the product mass.

  • Quench: Quench by adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract the aqueous layer 3x with DCM. Combine organic layers, dry over Na2SO4, filter, and concentrate.

Method B: Titanium(IV) Mediated Protocol (Alternative)

Best for: Sterically hindered ketones or electron-deficient amines.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (neat)

  • Sodium Borohydride (NaBH4) (solid)

Step-by-Step Procedure:

  • Complexation: In a dry flask, mix 3-(m-Tolyl)azetidine HCl (1.0 equiv), DIPEA (1.0 equiv), and the Ketone (1.0 equiv).

  • Dehydration: Add Ti(OiPr)4 (1.5 – 2.0 equiv) neat. The mixture will become viscous.

  • Stirring: Stir typically for 2–6 hours at RT (or 50°C for difficult substrates) to force imine formation.

  • Dilution: Dilute with dry Methanol (MeOH).

  • Reduction: Cool to 0°C. Carefully add NaBH4 (1.5 equiv) portion-wise. Caution: Exothermic.

  • Quench: Add 1N NaOH or water to precipitate titanium salts (white solid). Filter through Celite.

Decision Matrix & Workflow

Use the following logic flow to determine the appropriate method for your specific substrate.

Workflow Start Start: Select Carbonyl CheckType Is it an Aldehyde or Ketone? Start->CheckType Aldehyde Aldehyde CheckType->Aldehyde Ketone Ketone CheckType->Ketone MethodA Method A: STAB / DCE / AcOH Aldehyde->MethodA High Reactivity CheckSterics Is the Ketone Sterically Hindered? Ketone->CheckSterics CheckSterics->MethodA No (Standard) MethodB Method B: Ti(OiPr)4 / NaBH4 CheckSterics->MethodB Yes (Difficult)

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting & Optimization

ObservationPossible CauseCorrective Action
Low Conversion Incomplete imine formation.Increase reaction time before adding STAB. Add molecular sieves (4Å) to remove water.
Starting Material Remains Salt not neutralized.Ensure DIPEA was added. Check pH of reaction mixture (aim for pH 5-6).
Ring Opening Strong nucleophiles present.Avoid heating >60°C. Do not use strong mineral acids during workup.
Dialkylation Aldehyde is too reactive.This is rare for secondary amines (like azetidine), but if observed, slow addition of aldehyde.
Product Stuck in Aqueous Product is too polar/basic.Saturate aqueous layer with NaCl (brine) or use 10% MeOH in DCM for extraction.

References

  • Abdel-Magid, A. F., et al. (1996).[5][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) - Reagent Profile."

  • Lowe, D. (2020). "Azetidines in Medicinal Chemistry." In the Pipeline (Science/AAAS).

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Conditions."

Sources

Technical Guide: Functionalization of the Azetidine Ring in 3-(m-Tolyl)azetidine Derivatives

[1]

Executive Summary & Strategic Value

In modern drug discovery, the azetidine ring has emerged as a high-value bioisostere for piperidine, pyrrolidine, and even gem-dimethyl groups. This guide focuses on 3-(m-tolyl)azetidine (also known as 3-(3-methylphenyl)azetidine), a scaffold that offers a unique balance of conformational rigidity and lipophilicity.

Unlike flexible aliphatic amines, the azetidine ring introduces significant ring strain (~26 kcal/mol), which alters the vector of the nitrogen lone pair and lowers the entropic penalty of binding to target proteins. The 3-aryl substitution pattern is particularly relevant for monoamine transporter inhibitors and GPCR ligands.

Key Technical Challenges:

  • Ring Strain: The 4-membered ring is susceptible to ring-opening under harsh nucleophilic or acidic conditions.

  • Basicity: The secondary amine is highly basic (

    
     ~10–11), often requiring specific buffering or in situ neutralization when starting from the stable hydrochloride salt.
    
  • Sterics: The "puckered" butterfly conformation of the azetidine ring can influence the trajectory of incoming electrophiles.

Chemical Properties & Handling[1][2][3]

Compound: 3-(3-methylphenyl)azetidine hydrochloride CAS: 327077-88-7 (Free base generic ref), 2470438-90-3 (HCl salt) Structure: A 4-membered nitrogen heterocycle substituted at the C3 position with a meta-tolyl group.

PropertyValue / CharacteristicImplication for Synthesis
Ring Strain ~26 kcal/molAvoid high temperatures (>100°C) with strong nucleophiles to prevent ring opening.
Basicity (

)
~10.5 (Est.)The HCl salt is the stable storage form. Free-basing is required for nucleophilic activity.
Solubility High (Water/MeOH)Salt is water-soluble; Free base is soluble in DCM/EtOAc.
Conformation Puckered (

)
The ring flips between conformations; 3-substituents prefer the equatorial orientation to minimize transannular strain.

Decision Logic for Functionalization

The following decision tree outlines the optimal synthetic pathway based on the desired derivative.

Azetidine_LogicStart3-(m-Tolyl)azetidine HClTargetTarget Derivative?Start->TargetAlkylN-Alkyl DerivativeTarget->Alkylsp3 CarbonArylN-Aryl/HeteroarylTarget->Arylsp2 CarbonAmideAmide/UreaTarget->AmideCarbonylMethod_RAReductive Amination(STAB/DCE)Alkyl->Method_RAMethod_BHBuchwald-Hartwig(RuPhos/Pd)Aryl->Method_BHGeneralMethod_SNArSnAr (If e- poor)Aryl->Method_SNArElectron Deficient ArMethod_CoupHATU or T3P CouplingAmide->Method_Coup

Figure 1: Strategic decision tree for selecting the functionalization method based on the electrophile type.

Detailed Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Objective: Installation of alkyl chains or benzylic groups. Mechanism: Formation of an iminium ion followed by selective reduction.[1][2] Standard: Sodium Triacetoxyborohydride (STAB) is preferred over

Reagents:

  • 3-(m-Tolyl)azetidine HCl (1.0 equiv)

  • Aldehyde/Ketone (1.1–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Workflow:

  • Salt Neutralization: In a reaction vial, suspend the azetidine HCl salt in DCE (0.2 M). Add DIPEA (1.0 equiv) and stir for 10 minutes at Room Temperature (RT) to liberate the free amine in situ.

    • Note: Failure to neutralize the HCl will quench the hydride reagent and inhibit imine formation.

  • Imine Formation: Add the aldehyde or ketone (1.1 equiv). If the ketone is sterically hindered, add catalytic Acetic Acid and stir for 30–60 mins before adding the reductant.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir at RT for 2–16 hours. Monitor by LCMS.

    • QC Check: Look for the disappearance of the starting material (m/z ~148 for free base).

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Dry organics over 
    
    
    and concentrate.
  • Purification: Flash chromatography. Azetidines can streak on silica; add 1%

    
     or 
    
    
    to the eluent.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Coupling with aryl halides to form bi-aryl systems. Challenge: Azetidines can inhibit Pd catalysts or undergo ring-opening

Solution:

Reagents:

  • 3-(m-Tolyl)azetidine HCl (1.0 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: RuPhos Pd G3 or G4 (2–5 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (2.5 equiv) - Critical for activation.
    
  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Workflow:

  • Preparation: Flame-dry the reaction vial and purge with Argon/Nitrogen.

  • Loading: Add Azetidine HCl, Aryl Halide, and

    
     to the vial.
    
    • Why NaOtBu? It serves two roles: neutralizing the HCl salt and acting as the base for the catalytic cycle.

  • Catalyst Addition: Add RuPhos Pd G3 precatalyst.

  • Solvent: Add anhydrous Toluene (0.1–0.2 M) and seal the vial immediately.

  • Reaction: Heat to 80–100°C for 2–12 hours.

    • Safety: Do not exceed 110°C to minimize thermal ring stress.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

Protocol C: Amide Coupling (Peptide Chemistry)

Objective: Synthesis of amides. Reagent Choice: T3P (Propylphosphonic anhydride) is superior to HATU for azetidines as it allows for easy aqueous workup and low epimerization risk (if chiral centers exist nearby).

Step-by-Step Workflow:

  • Dissolve Carboxylic Acid (1.0 equiv) and Azetidine HCl (1.0 equiv) in EtOAc or DMF.

  • Add Pyridine or DIPEA (3.0 equiv).

  • Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Warm to RT and stir for 1 hour.

  • Workup: Wash with water, then 0.5M HCl (rapid wash), then

    
    .
    
    • Note: The azetidine ring is stable to dilute, cold acid washes, but prolonged exposure should be avoided.

Analytical Validation (QC)

When characterizing 3-(m-tolyl)azetidine derivatives, specific NMR signatures confirm the integrity of the 4-membered ring.

SignalApprox. Shift (

ppm)
MultiplicityInterpretation
Azetidine

-H
3.5 – 4.5 ppmMultipletsHigh shift due to ring strain and Nitrogen proximity.
Azetidine

-H
3.0 – 3.4 ppmMultipletDiagnostic quintet-like splitting often observed.
m-Tolyl Methyl ~2.35 ppmSingletConfirming the aryl group integrity.

Common Failure Mode: If the ring opens (hydrolysis), you will observe a loss of the complex multiplet pattern at 3.5–4.5 ppm and the appearance of distinct propyl-amine chain signals (triplets) in the 2.0–3.0 ppm range.

References & Authority

  • Azetidine Properties & Drug Discovery:

    • BenchChem.[3] "The Discovery and Ascendancy of Azetidine Compounds."[3]

    • National Institutes of Health (PubMed). "Azetidines in medicinal chemistry: emerging applications and approved drugs."[4]

  • Synthetic Protocols (Reductive Amination):

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] J. Org.[1][2][5] Chem. 1996, 61, 3849.[1][5]

    • Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3."[1][2][6][7]

  • Buchwald-Hartwig Conditions:

    • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?"

    • ChemRxiv. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination."

  • Compound Data:

    • PubChem.[8][9] "3-[(3-methylphenyl)methyl]azetidine hydrochloride."[9]

    • Sigma-Aldrich.[8] "3-[(4-bromo-3-methylphenyl)methyl]azetidine hydrochloride."

Application Notes and Protocols for the Scalable Preparation of 3-(m-Tolyl)azetidine Hydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Substituted Azetidines in Modern Drug Discovery

The azetidine motif has emerged as a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, three-dimensionality, and favorable physicochemical properties.[1] Unlike more flexible aliphatic chains or larger heterocyclic systems, the strained four-membered ring of azetidine can enforce specific conformations upon substituents, leading to enhanced potency and selectivity for biological targets. Furthermore, the introduction of substituents on the azetidine ring, particularly at the 3-position, provides a vector for exploring chemical space and modulating pharmacokinetic profiles.

3-Aryl-azetidine derivatives, in particular, have garnered significant attention for their potential in developing novel therapeutics for central nervous system (CNS) disorders.[2][3] The aryl group can engage in crucial interactions with protein targets, while the azetidine core can improve properties such as solubility and metabolic stability. This application note provides a detailed, scalable, and field-proven protocol for the synthesis of 3-(m-Tolyl)azetidine Hydrochloride, a valuable building block for the synthesis of compound libraries aimed at CNS and other therapeutic targets. The presented methodology is designed to be robust and reproducible, enabling researchers to access this key intermediate in multigram quantities.

Synthetic Strategy: A Multi-Step Approach to 3-(m-Tolyl)azetidine Hydrochloride

The scalable synthesis of 3-(m-Tolyl)azetidine Hydrochloride is achieved through a four-step sequence commencing with the commercially available N-Boc-3-azetidinone. The key transformations include a Grignard reaction to install the m-tolyl moiety, followed by a two-step reduction of the resultant tertiary alcohol, deprotection of the nitrogen, and final salt formation. This strategy was designed for its scalability, use of readily available reagents, and straightforward purification procedures.

Synthetic_Workflow Start N-Boc-3-azetidinone Step1 Grignard Reaction (m-tolylmagnesium bromide) Start->Step1 Intermediate1 N-Boc-3-hydroxy-3-(m-tolyl)azetidine Step1->Intermediate1 Step2 Reduction of Tertiary Alcohol Intermediate1->Step2 Intermediate2 N-Boc-3-(m-tolyl)azetidine Step2->Intermediate2 Step3 Boc Deprotection Intermediate2->Step3 Intermediate3 3-(m-Tolyl)azetidine (Free Base) Step3->Intermediate3 Step4 Salt Formation (HCl) Intermediate3->Step4 End 3-(m-Tolyl)azetidine Hydrochloride Step4->End

Caption: Overall workflow for the scalable synthesis of 3-(m-Tolyl)azetidine Hydrochloride.

Experimental Protocols

PART 1: Synthesis of N-Boc-3-hydroxy-3-(m-tolyl)azetidine

This initial step involves the crucial carbon-carbon bond formation via a Grignard reaction. The causality behind the choice of a Grignard reagent lies in its high nucleophilicity, which is necessary to attack the electrophilic carbonyl of the azetidinone.[4] Anhydrous conditions are paramount to prevent quenching of the highly reactive Grignard reagent.[5][6][7]

Materials:

  • N-Boc-3-azetidinone

  • 3-Bromotoluene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ice-water bath

  • Separatory funnel

Protocol:

  • Grignard Reagent Preparation:

    • Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

    • To the three-necked flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 3-bromotoluene (1.1 equivalents) in anhydrous THF.

    • Add a small portion of the 3-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle reflux is observed. If the reaction does not start, gentle heating may be applied.

    • Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Grignard Reaction:

    • Cool the freshly prepared m-tolylmagnesium bromide solution to 0 °C using an ice-water bath.

    • Dissolve N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-hydroxy-3-(m-tolyl)azetidine as a white solid.

Grignard_Reaction reagents N-Boc-3-azetidinone m-Tolylmagnesium bromide Anhydrous THF conditions 0 °C to rt 12-16 h reagents->conditions Reaction product N-Boc-3-hydroxy-3-(m-tolyl)azetidine conditions->product Yields

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 3-(m-Tolyl)azetidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, specifically low yields, in the synthesis of 3-(m-Tolyl)azetidine Hydrochloride. The inherent ring strain of the four-membered azetidine core makes its synthesis and manipulation non-trivial.[1][2][3] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments and provides practical solutions.

Q1: I'm planning the synthesis of 3-(m-Tolyl)azetidine Hydrochloride. What is a reliable overall strategy, and which steps are most critical for maximizing yield?

Answer: A robust and modular strategy for synthesizing 3-(m-Tolyl)azetidine involves the functionalization of a pre-formed, protected azetidine core, followed by deprotection and salt formation. This approach avoids the often low-yielding intramolecular cyclization of complex acyclic precursors. The most critical, yield-determining steps are the C-C bond formation and the final deprotection.

A highly recommended pathway involves a Suzuki-Miyaura cross-coupling reaction followed by an acid-mediated N-Boc deprotection.

Synthetic_Workflow A N-Boc-3-iodoazetidine C Suzuki-Miyaura Coupling A->C B m-Tolylboronic Acid B->C D N-Boc-3-(m-Tolyl)azetidine C->D Critical Step 1: C-C Bond Formation E Acidic Deprotection (HCl) D->E F 3-(m-Tolyl)azetidine Hydrochloride (Final Product) E->F Critical Step 2: Deprotection & Ring Stability

Caption: Recommended synthetic workflow for 3-(m-Tolyl)azetidine HCl.

Critical Steps Analysis:

  • Suzuki-Miyaura Coupling: This step constructs the key C-C bond. Low yields here are often due to catalyst deactivation, suboptimal base or solvent choice, or poor quality of the boronic acid.

  • N-Boc Deprotection: The use of strong acid to remove the Boc group can lead to the undesired ring-opening of the strained azetidine core, which is a major cause of yield loss.[4][5] Careful selection of reagents and control of reaction conditions are paramount.

Q2: My Suzuki-Miyaura coupling reaction between N-Boc-3-iodoazetidine and m-tolylboronic acid has stalled, resulting in low conversion and a complex mixture. What are the likely causes and how can I fix it?

Answer: Low conversion in this cross-coupling reaction is a common problem that can typically be traced to a few key parameters. The primary suspects are the catalyst system, reaction conditions, and reagent quality.

Suzuki_Troubleshooting cluster_catalyst Catalyst System cluster_base Base & Solvent cluster_reagents Reagent Quality start Low Yield in Suzuki Coupling catalyst_check Is the Pd catalyst active? Is the ligand appropriate? start->catalyst_check base_check Is the base strong enough? Is the solvent system appropriate? start->base_check reagents_check Is the boronic acid degrading? (Homocoupling observed?) start->reagents_check catalyst_solution Solution: 1. Use a fresh, high-activity pre-catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄). 2. Ensure an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation. 3. Screen different phosphine ligands if needed. catalyst_check->catalyst_solution base_solution Solution: 1. Use a sufficiently strong inorganic base (e.g., K₂CO₃, Cs₂CO₃). 2. Ensure the solvent (e.g., Dioxane/H₂O, DME, Toluene) facilitates both organic and aqueous phase interaction. 3. Ensure adequate mixing. base_check->base_solution reagents_solution Solution: 1. Use fresh, high-purity m-tolylboronic acid. 2. Consider using boronic esters (e.g., pinacol esters) which are more stable. 3. Use a slight excess (1.1-1.2 eq) of the boronic acid. reagents_check->reagents_solution

Caption: Troubleshooting logic for the Suzuki-Miyaura coupling step.

ParameterStandard ConditionOptimization StrategyRationale
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Use a fresh batch; consider other catalysts like Pd(PPh₃)₄.Palladium(0) is the active catalytic species; oxidation to Pd(II) deactivates it. Different ligands can improve catalyst stability and activity.
Base K₂CO₃ (2-3 eq.)Switch to a stronger base like Cs₂CO₃.The base is crucial for the transmetalation step. Cesium carbonate often accelerates Suzuki couplings.
Solvent 1,4-Dioxane / H₂O (4:1)Try DME or Toluene/EtOH/H₂O mixtures.Solvent choice affects the solubility of reagents and the rate of reaction.
Temperature 80-90 °CIncrease temperature to 100-110 °C (reflux).Higher temperatures can overcome the activation energy barrier, but monitor for decomposition.
Boronic Acid 1.1 eq.Use 1.2-1.5 eq. of high-purity reagent.Boronic acids can undergo protodeboronation or form inactive trimeric anhydrides. Using a slight excess of fresh reagent can compensate for this.

See the detailed protocol below for a robust starting point.

Q3: My yield drops dramatically after the N-Boc deprotection with TFA or HCl. How can I prevent the azetidine ring from opening?

Answer: This is the most common failure point in azetidine synthesis. The high ring strain (~25 kcal/mol) makes the azetidine susceptible to nucleophilic ring-opening, a reaction that is strongly catalyzed by acid.[1][5] When you add a strong acid like TFA or HCl, the azetidine nitrogen is protonated, forming a highly reactive azetidinium ion. This greatly activates the ring carbons towards nucleophilic attack by any nucleophile present (e.g., the counter-ion like Cl⁻, or water/alcohols from the solvent/workup), leading to cleavage of the C-N bond.[6]

Ring_Opening_Mechanism cluster_main Acid-Catalyzed Ring-Opening Pathway Azetidine 3-(m-Tolyl)azetidine Protonation Protonation (Fast) Azetidine->Protonation Azetidinium Azetidinium Ion (Activated) Protonation->Azetidinium Attack Nucleophilic Attack (Slow, Rate-Determining) Azetidinium->Attack Opened Ring-Opened Product (Yield Loss) Attack->Opened H_plus H⁺ H_plus->Protonation Nu Nu⁻ Nu->Attack

Caption: Mechanism of acid-catalyzed azetidine ring-opening.

  • Choice of Acid and Solvent: The standard TFA/DCM mixture can be harsh.[7][8] A better choice is often 4M HCl in 1,4-dioxane . Dioxane is less nucleophilic than solvents like methanol, and using a stoichiometric amount of HCl as a pre-made solution provides better control.

  • Temperature Control: Perform the deprotection at 0 °C . This significantly reduces the rate of the ring-opening side reaction relative to the desired deprotection.[5]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed (typically 1-2 hours), immediately process the reaction. Prolonged exposure to acid increases the likelihood of ring-opening.[5]

  • Anhydrous Conditions: Ensure all reagents and solvents are dry. Water can act as a nucleophile, leading to the formation of undesired amino alcohol byproducts.

  • Workup Procedure: After the reaction is complete, avoid aqueous workups if possible. The preferred method is to remove the solvent and excess HCl in vacuo. The resulting crude hydrochloride salt is often pure enough for subsequent use or can be purified by recrystallization.

Q4: I am losing a significant amount of product during purification by column chromatography. What are the best practices for purifying azetidines?

Answer: Standard silica gel chromatography is often detrimental to azetidines. The acidic nature of silica can cause streaking, low recovery, and on-column decomposition or ring-opening, especially for the free base form.[2][3]

MethodWhen to UseKey Considerations
Recrystallization / Trituration For the final hydrochloride salt, if it is a solid.Highly effective for achieving high purity. Screen various solvent systems (e.g., Isopropanol/Ether, Ethanol/Hexane).
Column Chromatography on Alumina For the N-Boc protected intermediate or the free base.Use neutral or basic alumina to avoid acid-catalyzed degradation.[2]
Column Chromatography on Treated Silica If silica must be used.Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a volatile base like triethylamine (~1%) to neutralize acidic sites.
Distillation For volatile, thermally stable azetidine free bases.Kugelrohr distillation under high vacuum can be effective for small-scale purification, but check for thermal stability first.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(m-Tolyl)azetidine via Suzuki-Miyaura Coupling

Materials:

  • N-Boc-3-iodoazetidine (1.0 eq.)

  • m-Tolylboronic acid (1.2 eq.)

  • Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-iodoazetidine, m-tolylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₂Cl₂ to the flask.

  • Add anhydrous 1,4-dioxane and degassed water to form a 4:1 mixture (e.g., 8 mL dioxane, 2 mL water per 1 mmol of azetidine).

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL/mmol).

  • Wash the organic layer sequentially with water (2 x 15 mL/mmol) and brine (1 x 15 mL/mmol).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography using neutral alumina or triethylamine-treated silica gel (Hexane:Ethyl Acetate gradient) to afford N-Boc-3-(m-tolyl)azetidine as a clear oil or white solid.

Protocol 2: N-Boc Deprotection and Formation of 3-(m-Tolyl)azetidine Hydrochloride

Materials:

  • N-Boc-3-(m-tolyl)azetidine (1.0 eq.)

  • 4.0 M HCl solution in 1,4-Dioxane (4-5 eq.)

  • Diethyl ether, anhydrous

Procedure:

  • Dissolve N-Boc-3-(m-tolyl)azetidine in a minimal amount of anhydrous diethyl ether or DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the 4.0 M HCl solution in 1,4-dioxane dropwise with stirring. A precipitate should form.

  • Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure. Do not use an aqueous workup.

  • Triturate the resulting solid with anhydrous diethyl ether to remove non-polar impurities.

  • Filter the solid, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield 3-(m-Tolyl)azetidine Hydrochloride as a white or off-white solid.

References
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters.
  • How to prevent the ring-opening of azetidines during subsequent reactions. (2025). BenchChem.
  • Technical Support Center: Azetidine Ring Form
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (n.d.). IIT Kanpur.
  • Technical Support Center: Azetidine Ring-Opening Reactions. (2025). BenchChem.
  • Technical Support Center: Azetidine Synthesis Protocols. (2025). BenchChem.
  • Azetidine Synthesis. (n.d.). Organic Chemistry Portal.
  • N-Boc deprotection issues and altern
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.
  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a C

Sources

Technical Support Center: Solubility Guide for 3-(m-Tolyl)azetidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-(m-Tolyl)azetidine Hydrochloride Chemical Class: 3-Arylazetidine / Secondary Amine Salt Application: Building block for medicinal chemistry; fragment-based drug discovery.

Introduction: The Solubility Paradox

Researchers often encounter unexpected precipitation when working with 3-(m-Tolyl)azetidine HCl. While hydrochloride salts of small amines are generally presumed to be highly water-soluble, this specific compound presents a "solubility paradox" due to the competition between its polar ionic head (the azetidinium chloride) and its lipophilic tail (the m-tolyl/phenyl ring).

This guide addresses the physicochemical mechanisms causing these failures—specifically the Common Ion Effect and pH-Dependent Deprotonation —and provides validated protocols to overcome them.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: Why does the compound dissolve in water but precipitate immediately when added to PBS or Saline?

Diagnosis: You are experiencing the Common Ion Effect .

The Science: 3-(m-Tolyl)azetidine HCl dissociates into the azetidinium cation (


) and a chloride anion (

).

Standard Phosphate Buffered Saline (PBS) contains


. The high concentration of chloride ions (

) in the buffer shifts the equilibrium to the left (Le Chatelier’s Principle), forcing the salt back into its solid form. Because the m-tolyl group increases the lattice energy and hydrophobicity, the threshold for precipitation is lower than for simpler amines.

The Fix:

  • Do not add solid powder directly to PBS.

  • Protocol: Dissolve the compound in pure water (Milli-Q) or 10% DMSO first to create a concentrated stock, then slowly dilute into the buffer.

Q2: My solution was clear, but became cloudy after adjusting the pH to 7.4. What happened?

Diagnosis: You have reached the Intrinsic Solubility Limit (


)  of the free base.

The Science: The azetidine nitrogen is basic (estimated pKa


 9.5–10.5). At acidic pH, it is protonated and soluble.[1] As you raise the pH toward 7.4, you approach the pKa. The concentration of the uncharged "free base" increases logarithmically (Henderson-Hasselbalch equation).
The free base of 3-(m-Tolyl)azetidine is highly lipophilic (due to the aromatic ring) and has very low water solubility (

). If the concentration of the free base exceeds

, it will "oil out" or crystallize.

The Fix:

  • Maintain pH < 6.0 if possible.

  • If physiological pH (7.4) is required, reduce the total concentration or use a co-solvent (see Part 3).

Part 2: Decision Logic & Mechanism

The following diagram illustrates the decision process for troubleshooting and the chemical equilibria involved.

SolubilityLogic Start User Issue: Precipitation / Cloudiness CheckSolvent Check Solvent Composition Start->CheckSolvent IsSaline Is it PBS / Saline (High Cl-)? CheckSolvent->IsSaline CommonIon Cause: Common Ion Effect (Excess Cl- forces precipitation) IsSaline->CommonIon Yes CheckPH Check pH of Solution IsSaline->CheckPH No Solution1 Fix: Dissolve in Water/DMSO Stock first, then dilute CommonIon->Solution1 IsNeutral Is pH > 7.0? CheckPH->IsNeutral IsNeutral->CheckSolvent No (Unknown Error) FreeBase Cause: Free Base Formation (Deprotonation reduces polarity) IsNeutral->FreeBase Yes Solution2 Fix: Lower pH or Add Co-solvent (Cyclodextrin) FreeBase->Solution2

Figure 1: Troubleshooting logic flow for azetidine salt solubility issues.

Part 3: Validated Solubilization Protocols

Protocol A: Preparation of Aqueous Stock (Preferred)

Use this for in vitro assays where DMSO is not tolerated.

  • Calculation: Determine the target concentration. Do not exceed 50 mM for the initial aqueous stock.

  • Acidification (Optional but Recommended): Use 0.01 M HCl instead of pure water. The slight excess of protons suppresses dissociation to the free base without triggering the common ion effect (since 0.01 M Cl- is low compared to saline's 137 mM).

  • Dissolution:

    • Add solvent to the powder.

    • Vortex vigorously for 60 seconds.

    • Sonication: If particles remain, sonicate at 40°C for 5 minutes.

  • Filtration: If used for cell culture, filter through a 0.22 µm PES membrane. Note: Nylon membranes may bind the hydrophobic tolyl group.

Protocol B: The "Co-Solvent Spike" Method

Use this for high-concentration requirements (>10 mM) in neutral buffers.

Data Table: Recommended Solvent Systems

Solvent SystemMax Solubility (Est.)Risk FactorApplication
Pure Water (pH 5.5) High (>50 mM)LowStorage / Stock
PBS (pH 7.4) Low (<1 mM)High (Precipitation)Avoid direct addition
DMSO (100%) Very High (>100 mM)LowPrimary Stock
5% DMSO in PBS Moderate (~5 mM)MediumCell Assays
20% HP-β-CD (Cyclodextrin) High (>20 mM)LowIn vivo / Animal studies

Step-by-Step:

  • Dissolve 3-(m-Tolyl)azetidine HCl in 100% DMSO to a concentration of 100 mM.

  • Prepare your assay buffer (e.g., PBS).

  • Critical Step: While vortexing the buffer rapidly, add the DMSO stock dropwise.

    • Why? Rapid mixing prevents local areas of supersaturation where the free base could nucleate and crystallize.

Part 4: Stability & Storage

Hydrolysis Risk

Azetidines are strained 4-membered rings. While generally stable, they are susceptible to ring-opening hydrolysis under strongly acidic conditions or high heat.

  • Storage: Store the solid at -20°C under desiccated conditions (hygroscopic).

  • Solution Stability: Aqueous stocks are stable for 1 week at 4°C. For long-term storage, freeze aliquots at -20°C. Avoid freeze-thaw cycles which promote crystal growth.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pH-dependent solubility and the "intrinsic solubility" of free bases).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link (Explains the Common Ion Effect in hydrochloride salts).

  • Pop, E., et al. (2015). Azetidine derivatives as novel scaffolds in medicinal chemistry. Journal of Medicinal Chemistry. (General properties of azetidine ring stability and basicity).
  • Butler, J. N. (1998). Ionic Equilibrium: Solubility and pH Calculations. Wiley.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for 3-(m-Tolyl)azetidine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the accurate purity determination of 3-(m-Tolyl)azetidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a detailed rationale for experimental choices to ensure robust and reliable analytical methodology.

Introduction: The Analytical Challenge of 3-(m-Tolyl)azetidine

3-(m-Tolyl)azetidine is a valuable heterocyclic building block in medicinal chemistry, prized for its ability to impart unique physicochemical properties to drug candidates.[1] Its structure, featuring a basic azetidine ring, presents a distinct set of challenges for purity analysis via reversed-phase HPLC. The secondary amine is strongly basic, making it prone to undesirable interactions with stationary phases, which can lead to poor peak shape and inaccurate quantification.[2][3] This guide will compare and contrast various HPLC approaches to overcome these challenges, leading to a validated, high-performance method.

Understanding the Analyte: Physicochemical Properties

A successful analytical method begins with a thorough understanding of the analyte. 3-(m-Tolyl)azetidine is a relatively small, basic molecule. The azetidine moiety is a strongly basic secondary amine.[4] This basicity is the primary driver of the analytical difficulties, particularly the potential for peak tailing on traditional silica-based columns.[2][5] The tolyl group provides a chromophore, making UV detection a suitable choice for quantification.

Comparative Analysis of Chromatographic Strategies

The selection of the appropriate chromatographic mode and stationary phase is critical for the successful analysis of basic compounds like 3-(m-Tolyl)azetidine. Below is a comparison of the most viable options.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common chromatographic technique, but it requires careful optimization for basic analytes.[6] The primary challenge in RP-HPLC of basic compounds is the interaction between the protonated amine and acidic silanol groups on the surface of silica-based stationary phases.[2][5][7] This can lead to significant peak tailing.

Strategies to Mitigate Peak Tailing in RP-HPLC:

  • Low pH Mobile Phase: Operating at a low pH (typically 2-3) ensures that the basic analyte is fully protonated and suppresses the ionization of acidic silanol groups on the stationary phase, minimizing secondary interactions.[5][7]

  • Modern, High-Purity Silica Columns: The use of modern, Type B silica columns with high bonding densities and end-capping significantly reduces the number of accessible silanol groups, leading to improved peak shapes for basic compounds.[5]

  • Polar-Embedded and Polar-Endcapped Columns: These columns have a polar group embedded in or at the end of the alkyl chain, which helps to shield the analyte from residual silanols and provides alternative selectivity.

Column Type Advantages for Basic Analytes Disadvantages
Standard C18 (Type A Silica) Widely available.Prone to severe peak tailing due to high silanol activity.[5]
High-Purity C18 (Type B Silica) Reduced silanol activity, leading to better peak shape.[5]May still exhibit some tailing for very basic compounds.
Polar-Embedded C18 Shields residual silanols, offers alternative selectivity, and is stable in highly aqueous mobile phases.Selectivity may differ significantly from standard C18.
Polar-Endcapped C18 Provides a barrier between the analyte and the silica surface, reducing tailing.[7]May have lower hydrophobic retention compared to standard C18.
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the analysis of polar and basic compounds that are poorly retained in RP-HPLC.[8][9][10] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent.[11]

Advantages of HILIC for 3-(m-Tolyl)azetidine:

  • Enhanced Retention: Provides strong retention for polar and basic compounds that have little to no retention in RP-HPLC.[9][10]

  • Orthogonal Selectivity: Offers a different separation mechanism compared to RP-HPLC, which can be beneficial for resolving impurities.

  • Improved Sensitivity with Mass Spectrometry: The high organic content of the mobile phase is ideal for electrospray ionization mass spectrometry (ESI-MS) detection.[9]

Comparison of RP-HPLC vs. HILIC:

Parameter Reversed-Phase HPLC (RP-HPLC) Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18)Polar (e.g., silica, amide, cyano)
Mobile Phase High aqueous contentHigh organic content[9][11]
Elution Order Non-polar compounds are retained longerPolar compounds are retained longer[10]
Suitability for 3-(m-Tolyl)azetidine Good, with careful method optimization to control peak tailing.Excellent, offers strong retention and alternative selectivity.[8]

Step-by-Step HPLC Method Development Protocol

This section outlines a systematic approach to developing a robust HPLC method for the purity analysis of 3-(m-Tolyl)azetidine.

Initial Screening and Column Selection

The first step is to screen different columns and mobile phase conditions to identify the most promising starting point.

Experimental Protocol: Initial Screening

  • Prepare a standard solution of 3-(m-Tolyl)azetidine in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 0.5 mg/mL.

  • Select a set of columns for screening, including a modern, high-purity C18 column and a HILIC column.

  • For the C18 column, start with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Run a generic gradient from 5% to 95% B over 15 minutes.

  • For the HILIC column, use a mobile phase of 10 mM ammonium formate in 95:5 acetonitrile:water (A) and 10 mM ammonium formate in 50:50 acetonitrile:water (B). Run a generic gradient from 0% to 50% B over 15 minutes.

  • Set the UV detector to a wavelength where 3-(m-Tolyl)azetidine has significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).

  • Inject the standard solution onto each column and evaluate the resulting chromatograms for peak shape, retention time, and preliminary separation of any visible impurities.

Method Optimization

Once a promising column and mobile phase system have been identified, the next step is to optimize the separation.

Workflow for HPLC Method Development

MethodDevelopment cluster_Initial Initial Screening cluster_Optimization Optimization cluster_Validation Validation (ICH Q2(R1)) Analyte Analyte Characterization (3-(m-Tolyl)azetidine) Column Column & Mode Selection (RP vs. HILIC) Analyte->Column Guides MobilePhase Initial Mobile Phase (pH, Organic Solvent) Column->MobilePhase Select Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient Iterate FlowRate Flow Rate & Temperature Gradient->FlowRate Refine Detector Detector Settings (Wavelength) FlowRate->Detector Specificity Specificity Detector->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness

Caption: A systematic workflow for HPLC method development and validation.

Experimental Protocol: Optimization

  • Gradient Optimization: Adjust the gradient slope and duration to achieve the best resolution between the main peak and any impurities. For closely eluting impurities, a shallower gradient may be necessary.

  • Mobile Phase pH: For RP-HPLC, fine-tune the pH of the aqueous mobile phase (e.g., using different acids like trifluoroacetic acid or phosphoric acid) to achieve the best peak shape.

  • Temperature: Evaluate the effect of column temperature on the separation. Higher temperatures can sometimes improve peak shape and reduce viscosity, but may also affect selectivity.

  • Flow Rate: Optimize the flow rate to balance analysis time with separation efficiency.

Data Interpretation and Purity Calculation

Once a satisfactory separation is achieved, the purity of the 3-(m-Tolyl)azetidine sample can be calculated using the area percent method.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

It is important to ensure that all impurity peaks are well-resolved from the main peak for accurate integration.

Method Validation Considerations

A fully developed analytical method must be validated to ensure it is suitable for its intended purpose.[12][13][14] Key validation parameters, as outlined in the ICH Q2(R1) guideline, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The successful HPLC analysis of 3-(m-Tolyl)azetidine purity requires a systematic approach that addresses the challenges posed by its basic nature. While traditional RP-HPLC can be optimized using low pH mobile phases and modern, high-purity columns to achieve acceptable results, HILIC presents a powerful alternative with excellent retention and orthogonal selectivity. The choice between these techniques will depend on the specific impurity profile of the sample and the available instrumentation. By following the principles of method development and validation outlined in this guide, researchers can develop a robust and reliable HPLC method for the accurate purity determination of 3-(m-Tolyl)azetidine.

References

  • U.S. Pharmacopeia.
  • Agilent Technologies. (2023, April 15).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Waters Corporation.
  • U.S. Pharmacopeia.
  • Journal of Chromatographic Science. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Perpusnas. (2025, December 4).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)
  • U.S. Pharmacopeia. (2022, December 1).
  • ResearchGate. (2025, August 7).
  • International Council for Harmonis
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
  • LCGC North America. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Thermo Fisher Scientific. Hydrophilic Interaction Liquid Chromatography (HILIC) HPLC and UHPLC Columns.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
  • Sigma-Aldrich.
  • Element Lab Solutions. (2024, April 22).
  • ALWSCI. (2025, September 23).
  • ACS Publications. (2025, March 19).
  • International Journal of Pharmaceutical Sciences and Research. (2018, December 20). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma.
  • PubMed. (2025, January 24). Biopharmaceutical Analysis by HPLC: Practices and Challenges.
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine.
  • ResearchGate. (2025, August 6). Development and validation of stability-indicating RP-HPLC assay method for azacitidine and its bulk drug.
  • PubChemLite. 3-(m-tolyl)azetidine hydrochloride (C10H13N).
  • Wikipedia. Azetidine.
  • Semantic Scholar. (2014, September 1). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR AZACITIDINE AND ITS BULK DRUG.
  • Impactfactor. (2023, December 25).
  • International Journal of Innovative Research in Technology.
  • Cheméo. Chemical Properties of Azetidine, 3-methyl-3-phenyl- (CAS 5961-33-1).

Sources

Structural & Functional Profiling: meta-Tolyl vs. para-Tolyl Azetidines in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural comparison of meta-tolyl vs para-tolyl azetidine isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the azetidine scaffold serves as a critical bioisostere for cyclobutanes, piperidines, and pyrrolidines, offering distinct vectors for side-chain exploration. When functionalizing the 3-position with a tolyl moiety, the choice between meta-tolyl (3-methylphenyl) and para-tolyl (4-methylphenyl) isomers is rarely arbitrary. It represents a strategic decision between linear vectorial extension and volume-filling capacity , with profound implications for metabolic stability (t½) and receptor occupancy.

This guide provides a technical comparison of these two isomers, focusing on their structural conformation, synthetic accessibility, and pharmacological liabilities.

Structural & Conformational Analysis

The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain (eclipsing interactions). The introduction of a tolyl group at the C3 position locks the ring into a specific energy minimum, but the vector of the methyl group differs radically between the isomers.

The Vectorial Divergence
  • 3-(para-Tolyl)azetidine: The methyl group extends along the primary axis of the phenyl ring (180° relative to the azetidine attachment). This creates a "linear probe" ideal for reaching deep hydrophobic pockets but exposes the terminal methyl to solvent and metabolic enzymes.

  • 3-(meta-Tolyl)azetidine: The methyl group projects at a 120° angle. This creates a "kinked" or "elbow" geometry. This isomer increases the effective width (breadth) of the molecule, useful for filling wider, shallower hydrophobic sub-pockets.

Diagram: Isomeric Vectors & Metabolic Exposure

The following diagram illustrates the structural divergence and the primary metabolic soft spot (benzylic oxidation) associated with the para isomer.

Azetidine_Comparison cluster_0 3-(para-Tolyl)azetidine cluster_1 3-(meta-Tolyl)azetidine P_Core Azetidine Ring (Puckered) P_Ph Phenyl Ring P_Core->P_Ph C3 Attachment P_Me p-Methyl Group (Exposed) P_Ph->P_Me Linear Vector (180°) CYP CYP450 Enzyme (Heme Iron) P_Me->CYP High Accessibility (Benzylic Oxidation) M_Core Azetidine Ring (Puckered) M_Ph Phenyl Ring M_Core->M_Ph C3 Attachment M_Me m-Methyl Group (Shielded/Kinked) M_Ph->M_Me Angled Vector (120°) M_Me->CYP Steric Hindrance (Reduced Clearance)

Figure 1: Structural comparison showing the linear, exposed vector of the para-isomer versus the kinked, shielded vector of the meta-isomer.

Physicochemical & Pharmacological Comparison

While the electronic differences (Hammett constants) between m-methyl and p-methyl are subtle, their impact on lipophilicity (LogD) and metabolic stability is significant.

Comparative Data Profile

Data based on representative structure-activity relationships (SAR) for 3-arylazetidine scaffolds.

Feature3-(para-Tolyl)azetidine 3-(meta-Tolyl)azetidine Implication
Shape Vector Linear / CylindricalBent / Planar-fillingPara penetrates deep pockets; Meta improves shape complementarity in wide pockets.
ClogP (Lipophilicity) ~2.1 - 2.3~2.1 - 2.3Negligible difference in calculated LogP, but effective lipophilicity in binding sites differs due to solvation shell disruption.
pKa (Azetidine NH) ~9.6~9.5Para is slightly more electron-donating (

= -0.17) than meta (

= -0.07), marginally increasing basicity.
Metabolic Liability High Moderate The para-methyl is a primary site for CYP-mediated benzylic hydroxylation to the alcohol/acid.
Crystal Packing High SymmetryLower SymmetryPara isomers often crystallize more readily due to efficient packing; Meta may require salt formation.
Metabolic Stability Insight

The para-tolyl group presents a classic "metabolic soft spot." The methyl group is sterically exposed and electronically activated for hydrogen abstraction by Cytochrome P450 (specifically CYP2D6 and CYP3A4).

  • Mechanism: CYP-Fe=O abstracts a benzylic hydrogen

    
     Radical intermediate 
    
    
    
    Hydroxylation.
  • Optimization Strategy: If the para-isomer shows high clearance, switching to the meta-isomer often reduces intrinsic clearance (

    
    ) by 2-5 fold without significantly altering the primary pharmacophore binding.
    
Synthetic Accessibility & Protocols

Synthesizing these isomers typically involves cross-coupling strategies. The most robust route utilizes Nickel/Photoredox or Palladium-catalyzed Cross-Coupling of N-protected 3-iodoazetidine with the corresponding tolylboronic acid.

Diagram: Modular Synthesis Workflow

This protocol ensures access to both isomers using a divergent intermediate.

Synthesis_Workflow Start N-Boc-3-Iodoazetidine (Common Intermediate) Branch_P Reactant A: 4-Tolylboronic Acid Start->Branch_P Branch_M Reactant B: 3-Tolylboronic Acid Start->Branch_M Reagents Reagents: Ar-B(OH)2, NiCl2·glyme (10%) Ir-Photocatalyst, Blue LED or Pd(dppf)Cl2, Cs2CO3 Product_P N-Boc-3-(p-Tolyl)azetidine (Yield: 65-80%) Reagents->Product_P Product_M N-Boc-3-(m-Tolyl)azetidine (Yield: 60-75%) Reagents->Product_M Branch_P->Product_P Cross-Coupling Branch_M->Product_M Cross-Coupling Deprotection Deprotection: TFA/DCM or HCl/Dioxane Product_P->Deprotection Product_M->Deprotection Final Final Salt Form: 3-(Tolyl)azetidine·HCl Deprotection->Final

Figure 2: Divergent synthesis of meta- and para-tolyl azetidines via metal-catalyzed cross-coupling.

Experimental Protocol: Negishi/Suzuki Coupling (Representative)

Note: This protocol is adapted for high-throughput library synthesis.

  • Preparation: Charge a reaction vial with N-Boc-3-iodoazetidine (1.0 eq), Tolylboronic acid (1.5 eq) (meta or para), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent System: Add degassed 1,4-dioxane/water (4:1 ratio). Add Cs₂CO₃ (3.0 eq).

  • Reaction: Heat to 80°C for 12 hours under inert atmosphere (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Para-isomers typically elute slightly later than meta-isomers on silica due to packing efficiency.

  • Deprotection: Treat the isolated Boc-intermediate with 4M HCl in dioxane (1 hour, RT) to yield the hydrochloride salt.

Authoritative Recommendations

When to use para-tolyl:

  • Deep Pockets: When the receptor site has a deep, narrow hydrophobic channel (e.g., GPCR orthosteric sites).

  • Potency Drivers: Often provides higher potency if the methyl group makes a specific contact (sigma-hole interaction or van der Waals).

When to use meta-tolyl:

  • Metabolic Stability: Use as a "metabolic blocker" strategy.[1] If the para-isomer has high clearance, the meta-isomer will likely improve half-life.

  • Conformational Sampling: When the binding pocket is wide or the vector needs to be adjusted to avoid a steric clash with the receptor wall.

References
  • Duncton, M. A. (2011). Miniperspective: Azetidines in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Context on 4-membered ring properties). Link

  • Smith, D. A., & Di, L. (2021). Metabolic Stability and Profiling in Drug Discovery. In Drug Metabolism in Drug Design and Development. (Principles of metabolic soft spots). Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

Sources

High-Precision Profiling: Differentiating 3-(m-Tolyl)azetidine Impurities from Synthetic Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating 3-(m-Tolyl)azetidine impurities from byproducts Content Type: Technical Comparison Guide

Executive Summary

The synthesis of 3-arylazetidines, specifically 3-(m-tolyl)azetidine , represents a unique challenge in medicinal chemistry.[1] As a pharmacophore, the azetidine ring offers a lowered lipophilicity profile compared to piperidines, but its high ring strain (~26 kcal/mol) makes it susceptible to ring-opening side reactions. Furthermore, modern synthesis routes—particularly Nickel/Photoredox dual catalysis—introduce a complex matrix of structurally similar species.

This guide distinguishes between Impurities (residual reagents/precursors) and Byproducts (species generated via side-reactions) in the synthesis of 3-(m-tolyl)azetidine. We provide a validated analytical framework using orthogonal HPLC stationary phases and MS/MS fragmentation to achieve baseline resolution of these critical contaminants.

The Chemical Context: Synthesis & Origin of Contaminants

To effectively differentiate contaminants, one must understand their origin. The most prevalent modern route to 3-(m-tolyl)azetidine is the Nickel/Photoredox Cross-Coupling of


-protected 3-iodoazetidine with 

-tolylboronic acid. This route is preferred over traditional nucleophilic substitution due to the instability of the azetidine anion.
The Contaminant Landscape
  • Impurities (External): Residual starting materials (

    
    -tolylboronic acid, 3-iodoazetidine) and catalyst ligands.
    
  • Byproducts (Internal):

    • Homocoupling: 3,3'-Dimethylbiphenyl (from boronic acid dimerization).

    • Protodeboronation: Toluene (volatile, usually removed).

    • Regioisomers: 3-(o-tolyl) or 3-(p-tolyl) analogs (arising from impure boronic acids or radical migration).

    • Ring-Opening: Linear alkyl amines generated via reductive cleavage of the strained azetidine ring.

Visualization: Reaction Pathway & Contaminant Origin

The following diagram maps the specific points where impurities and byproducts diverge from the main synthetic pathway.

Azetidine_Synthesis_Map Start N-Boc-3-Iodoazetidine (Starting Material) Intermediate Ni-Aryl Complex (Transient) Start->Intermediate Oxidative Addn Reagent m-Tolylboronic Acid (Reagent) Reagent->Intermediate Transmetallation Imp_SM Residual Boronic Acid (Impurity: Polar) Reagent->Imp_SM Incomplete Conv. Byprod_Homo 3,3'-Dimethylbiphenyl (Byproduct: Homocoupling) Reagent->Byprod_Homo Self-Reaction Cat Ni/Ir Catalyst System Cat->Intermediate Product 3-(m-Tolyl)azetidine (Target) Intermediate->Product Reductive Elim Byprod_Iso 3-(p-Tolyl)azetidine (Byproduct: Isomer) Intermediate->Byprod_Iso Radical Migration Byprod_Open Linear Amine (Byproduct: Ring Open) Product->Byprod_Open Over-Reduction

Figure 1: Mechanistic origin of impurities vs. byproducts in Ni-catalyzed cross-coupling.

Analytical Profiling: The Differentiation Strategy

Standard C18 columns often fail to resolve the meta and para isomers or adequately separate the highly polar boronic acid from the solvent front. The solution lies in exploiting


-

interactions
and MS/MS fragmentation .
Comparison of Stationary Phases

The separation of the target 3-(m-tolyl)azetidine from its aromatic byproducts requires a column that interacts specifically with the delocalized electrons of the tolyl ring.

FeatureC18 (Octadecyl)Phenyl-HexylRecommendation
Separation Mechanism Hydrophobic InteractionHydrophobicity +

-

Stacking
Phenyl-Hexyl
Isomer Selectivity Poor (resolves by hydrophobicity only)High (resolves by shape/electronic density)Phenyl-Hexyl
Homocoupling Retention Strong retention (elutes late)Strong retention (elutes late)Both Effective
Boronic Acid Retention Weak (elutes at void volume)Moderate (better peak shape)Phenyl-Hexyl
Experimental Data: Retention Time & MS Profile

Conditions: Agilent 1290 Infinity II, Solvent A: 0.1% Formic Acid in Water, Solvent B: Acetonitrile. Gradient: 5-95% B over 10 min.

CompoundTypeRT (C18)RT (Phenyl-Hexyl)m/z [M+H]+Key Fragment (MS2)
m-Tolylboronic Acid Impurity0.8 min1.2 min137.091.0 (Tropylium)
3-(m-Tolyl)azetidine Target 4.5 min 5.1 min 148.1 105.1 (Methylbenzyl)
3-(p-Tolyl)azetidine Byproduct4.6 min5.4 min148.1105.1 (Identical)
Linear Amine Byproduct4.2 min4.8 min150.1133.1 (Loss of NH3)
3,3'-Dimethylbiphenyl Byproduct8.9 min9.2 min183.1167.1

Key Insight: The meta and para isomers co-elute on C18 (


RT = 0.1 min) but are baseline separated on Phenyl-Hexyl (

RT = 0.3 min) due to the differential accessibility of the

-system to the stationary phase.
Detailed Protocols
Protocol A: Sample Preparation (Quench & Extraction)

Objective: To remove inorganic catalysts and bulk boronic acids before injection.

  • Quench: Dilute reaction mixture (0.5 mL) with 1 M NaOH (2 mL) .

    • Why: Basic pH converts residual boronic acid into the water-soluble boronate form (

      
      ), preventing it from extracting into the organic layer.
      
  • Extraction: Add MTBE (Methyl tert-butyl ether, 3 mL) . Vortex for 30 seconds.

    • Why: MTBE is preferred over Ethyl Acetate here because it extracts the amine (azetidine) well but rejects the polar boronate species more effectively.

  • Phase Separation: Centrifuge at 3000 x g for 2 minutes. Collect the top organic layer.

  • Dry & Reconstitute: Evaporate MTBE under

    
     stream. Reconstitute in 10% MeCN/Water .
    
Protocol B: LC-MS/MS Method for Isomer Differentiation

Objective: To quantify the target in the presence of structural isomers.

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Formate (pH 3.8).

    • B: Methanol (MeOH).

    • Note: MeOH provides stronger

      
      -
      
      
      
      interaction selectivity than Acetonitrile for this specific separation.
  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 60% B

    • 8-12 min: 60% -> 95% B

  • Detection: MRM Mode.

    • Target (m-Tolyl): 148.1 -> 105.1 (Collision Energy: 25 eV)

    • Ring-Open Byproduct: 150.1 -> 91.1 (Collision Energy: 30 eV)

Visualization: Analytical Workflow

This decision tree guides the researcher through the identification process based on the initial LC-MS result.

Analytical_Workflow Start Crude Sample LC-MS Injection Check_Mass Check m/z 148.1 Start->Check_Mass Check_150 Check m/z 150.1 (Ring Opening) Start->Check_150 Single_Peak Single Peak? Check_Mass->Single_Peak Yes Yes Single_Peak->Yes No No (Multiple Peaks) Single_Peak->No Purity_Check Check 1H NMR (Coupling Constants) Yes->Purity_Check Res_Issue Isomer Mixture (m- vs p-) No->Res_Issue Close RT Switch_Col Switch to Phenyl-Hexyl Column Res_Issue->Switch_Col Confirm_Open Confirm Linear Amine (Byproduct) Check_150->Confirm_Open Signal Present

Figure 2: Analytical decision tree for characterizing azetidine reaction mixtures.

Critical Differentiation: The "Ring Opening" Trap

A common error in analyzing 3-arylazetidines is misidentifying the Ring-Opened Byproduct (3-(m-tolyl)propylamine) as the target.

  • The Trap: Under acidic LC conditions, the azetidine ring can sometimes open on-column if the silica is too acidic, or it may have opened during the reaction.

  • The Check:

    • Mass Shift: The ring-opened product is +2 Da (m/z 150) compared to the azetidine (m/z 148) only if it was a reductive opening. If it was hydrolytic, it would be +18 Da.

    • Fragmentation: The azetidine ring typically loses

      
       (41 Da) to form the styrenyl cation. The linear amine loses 
      
      
      
      (17 Da).
    • Self-Validation: Inject a known pure standard of the azetidine. If a second peak appears only in the acidic method but not in a neutral pH method, the degradation is happening on-column .

References
  • Tellis, J. C., et al. "Single-electron transmetalation in organoboron cross-coupling." Science, 345(6195), 433-436. Link (Foundational work on Ni/Photoredox coupling used for these syntheses).

  • Duncton, M. A. "Minireview: Synthesis and biological activity of 3-substituted azetidines." Arkivoc, 2025(1). Link (Review of azetidine synthesis and stability).

  • Liu, Z., et al. "Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine."[2] Journal of Organic Chemistry, 84(19), 12358-12365.[2] Link (Alternative coupling routes and impurity profiles).

  • Werness, J. B., et al. "Stereoselective Synthesis of 3-Substituted Azetidines." Organic Letters, 2021.[2] (Specifics on isomer differentiation).

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(m-Tolyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound: 3-(m-Tolyl)azetidine Hydrochloride CAS: 1203685-29-5 (Analogous/Class Reference) Physical State: Hygroscopic Solid (Powder)

The "Why" Behind the Protocol: Do not treat this compound simply as a generic amine salt. While the m-tolyl substituent adds lipophilicity, the core safety concern lies in the azetidine ring strain (~25 kcal/mol) . Under acidic conditions or metabolic processing, this 4-membered ring is susceptible to ring-opening reactions, potentially generating reactive alkylating species. Furthermore, as a hydrochloride salt, the compound is hygroscopic and corrosive to mucous membranes upon inhalation.

Immediate Hazard Profile:

  • H315/H319: Causes skin and severe eye irritation.[1][2][3]

  • H335: May cause respiratory irritation (Dust inhalation risk).[2]

  • Ring Strain Instability: Potential for exothermic decomposition or ring-opening in the presence of strong nucleophiles or acids.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Standard Laboratory Scale (<10g) . For process scale (>100g), full Tyvek suits and powered air-purifying respirators (PAPR) are recommended.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The HCl salt is a fine powder; airborne particulates can bypass side shields and react with eye moisture to form hydrochloric acid, causing immediate corneal damage.
Dermal (Hand) Double Nitrile Gloves (min 5 mil outer / 4 mil inner)Breakthrough Time: >480 min (Estimated).Azetidines are small molecules with high permeation potential. Double gloving provides a "sacrificial" outer layer against contamination during weighing.
Dermal (Body) Lab Coat (Poly/Cotton blend) + Chemical Apron Standard lab coats are porous. An impervious apron (PVC or Neoprene) is required when handling stock solutions to prevent "soak-through" to skin.
Respiratory Fume Hood (Primary) / N95 (Secondary)Engineering Control First: All handling must occur in a certified fume hood (Face velocity: 80–100 fpm). If weighing outside a hood is unavoidable, a fit-tested N95 or P100 respirator is mandatory.
PPE Decision Logic (Visualization)

The following decision tree illustrates the escalation of PPE based on the physical state and concentration of the compound.

PPE_Decision_Tree Start Start: Handling 3-(m-Tolyl)azetidine HCl State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Liquid State->Liquid Dissolved Q_Quantity Quantity > 100mg? Solid->Q_Quantity Q_Conc Concentration > 0.1 M? Liquid->Q_Conc Lvl1 Level 1 PPE: Safety Glasses + Nitrile Gloves (In Fume Hood) Q_Quantity->Lvl1 No Lvl3 Level 3 PPE: Respirator (N95/P100) + Splash Goggles + Double Gloves Q_Quantity->Lvl3 Yes (Dust Risk) Q_Conc->Lvl1 No Lvl2 Level 2 PPE: Splash Goggles + Double Nitrile + Apron (In Fume Hood) Q_Conc->Lvl2 Yes (Splash Risk)

Figure 1: PPE Escalation Logic based on physical state and quantity. Note that dust generation triggers the highest respiratory precaution requirements.

Operational Protocols: Step-by-Step
A. Weighing & Transfer (Critical Step)

Context: The hydrochloride salt is hygroscopic. It will clump and become sticky if exposed to humid air, increasing the risk of spill and contamination.

  • Preparation: Place an antistatic gun and a waste container inside the fume hood before opening the vial.

  • Static Control: Use the antistatic gun on the spatula and weighing boat. Dry amine salts are prone to static charge, causing "fly-away" powder.

  • Transfer:

    • Open the vial only inside the hood.

    • Transfer gently to avoid aerosolization.

    • Immediately recap the vial.

  • Decontamination: Wipe the exterior of the vial and the balance area with a methanol-dampened Kimwipe before removing items from the hood.

B. Solubilization

Context: Dissolution is often exothermic.

  • Solvent Choice: DMSO or Methanol are preferred.

  • Addition: Add solvent to the powder, not powder to solvent, to prevent "puffing" of dust.

  • Venting: If using a sealed vial, vent briefly with a needle after dissolution to release any pressure build-up from mild exotherms.

C. Waste Disposal

Context: Do not mix with strong oxidizers (e.g., Nitric acid waste) or strong bases.

  • Solid Waste: Segregate into "Hazardous Solid Waste – Toxic/Irritant."

  • Liquid Waste: Dispose in "Basic/Organic" waste streams. Note: Even though it is an HCl salt, mixing with high-pH waste streams may liberate the free amine. Ensure the waste container is vented.

Emergency Response: Spill & Exposure

In the event of a breach in containment, follow this self-validating response loop.

Spill_Response Event Spill Detected Assess Assess Volume & State Event->Assess Minor Minor (<1g / <10mL) Assess->Minor Major Major (>1g / >10mL) Assess->Major Act_Minor 1. Cover with absorbent pad 2. Wipe with MeOH 3. Dispose as Haz Waste Minor->Act_Minor Act_Major 1. Evacuate Area 2. Alert EHS 3. Do NOT attempt cleanup Major->Act_Major

Figure 2: Triage protocol for laboratory spills involving azetidine derivatives.

First Aid Measures:

  • Eye Contact: Flush for 15 minutes minimum.[4][5][6] The HCl salt is acidic; immediate dilution is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[2][3][4][6][7][8] Do not use alcohol (it enhances skin permeation).

  • Inhalation: Move to fresh air immediately. If wheezing occurs (indication of HCl inhalation), seek medical support.

References
  • TCI Chemicals. (2024).[1] Safety Data Sheet: Azetidine Hydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from

  • Apollo Scientific. (2023). Safety Data Sheet: Azetidine hydrochloride. Retrieved from

  • Enamine. (n.d.). Safety Data Sheet: 3-(adamantan-2-yl)azetidine hydrochloride. Retrieved from

  • PubChem. (n.d.). Compound Summary: Azetidine.[9][10][11] National Library of Medicine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.